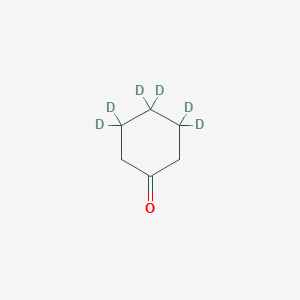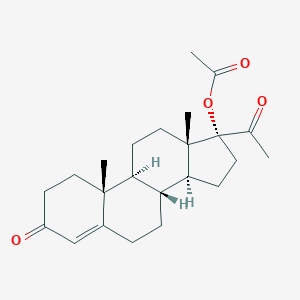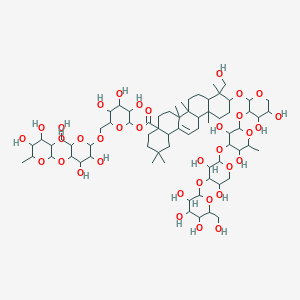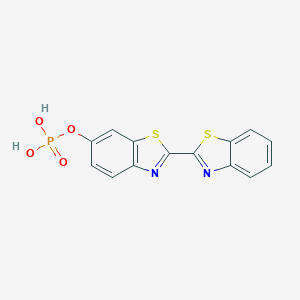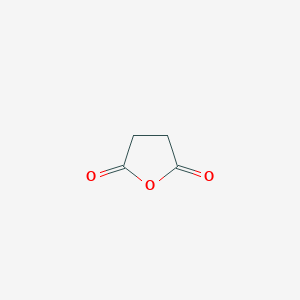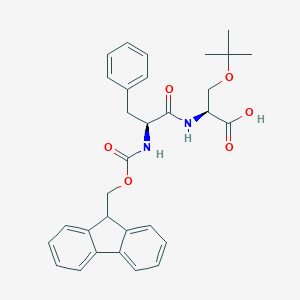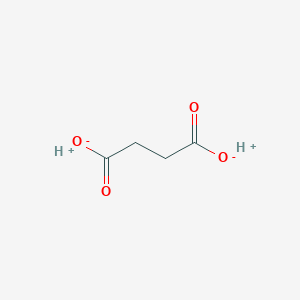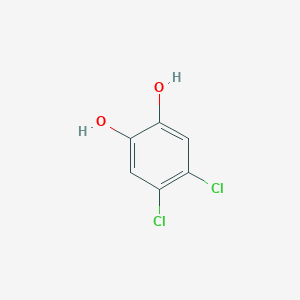
(S,S,R,S)-Orlistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S,R,S)-Orlistat is a drug that is used to treat obesity and overweight patients. It is a lipase inhibitor that works by blocking the absorption of dietary fat in the intestine. This drug has been extensively studied and researched, and its mechanism of action and biochemical and physiological effects are well understood.
Mécanisme D'action
The mechanism of action of (S,S,R,S)-Orlistat involves the inhibition of pancreatic lipase. Pancreatic lipase is an enzyme that is responsible for the digestion of dietary fat in the intestine. By inhibiting pancreatic lipase, (S,S,R,S)-Orlistat reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight.
Effets Biochimiques Et Physiologiques
(S,S,R,S)-Orlistat has several biochemical and physiological effects. It reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight. It also reduces the levels of triglycerides and cholesterol in the blood. In addition, it has been shown to improve insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S,S,R,S)-Orlistat in lab experiments include its well-understood mechanism of action and its effectiveness in reducing body weight and improving lipid metabolism. However, there are also limitations to using the drug in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on (S,S,R,S)-Orlistat. One area of research is the development of new lipase inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of (S,S,R,S)-Orlistat on body weight and lipid metabolism. Finally, there is a need for further research on the potential use of (S,S,R,S)-Orlistat in the treatment of other metabolic disorders, such as type 2 diabetes.
Méthodes De Synthèse
The synthesis of (S,S,R,S)-Orlistat involves several steps. The first step involves the synthesis of the key intermediate, 4-formylphenylboronic acid. This intermediate is then reacted with 2,3,5-trimethylhydroquinone to form the key intermediate, 4-[(2,3,5-trimethylphenyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 2-methylacetoacetate to form the final product, (S,S,R,S)-Orlistat.
Applications De Recherche Scientifique
(S,S,R,S)-Orlistat has been extensively studied in scientific research. It is used in the study of lipid metabolism and obesity. It has been used in animal studies to investigate the effect of the drug on lipid metabolism and body weight. It has also been used in human studies to investigate the effect of the drug on body weight and lipid metabolism. The drug has been shown to be effective in reducing body weight and improving lipid metabolism in both animal and human studies.
Propriétés
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-YIPNQBBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432446 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S,R,S)-Orlistat | |
CAS RN |
130193-42-9 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

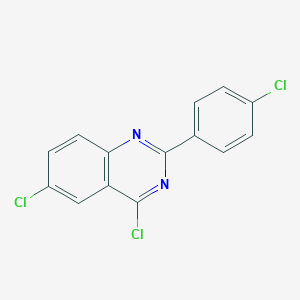
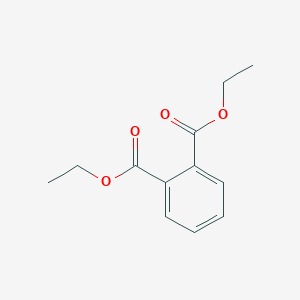
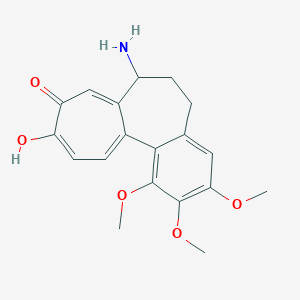
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
